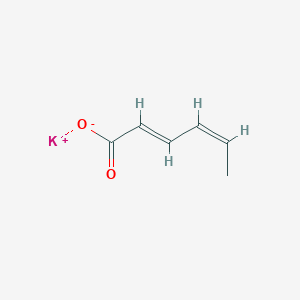
trans,cis-Sorbic acid, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,cis-Sorbic acid, potassium salt: is a salt derivative of trans,cis-Sorbic acidThis compound has been utilized in various scientific studies, particularly in the field of photosensitization of carbon nanotubes and the production of reactive oxygen species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans,cis-Sorbic acid, potassium salt typically involves the neutralization of sorbic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: On an industrial scale, sorbic acid is first produced through the condensation of crotonaldehyde and ketene. The sorbic acid is then neutralized with potassium hydroxide to form the potassium salt. This method ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: trans,cis-Sorbic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound are susceptible to oxidation, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: Products include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
trans,cis-Sorbic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the production of reactive oxygen species.
Biology: Studied for its effects on microbial growth and metabolism.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the preservation of food products due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of trans,cis-Sorbic acid, potassium salt involves its ability to disrupt microbial cell membranes, leading to cell death. The compound targets the cell membrane’s integrity, causing leakage of cellular contents and ultimately inhibiting microbial growth . Additionally, the compound’s double bonds are prone to oxidation, leading to the formation of reactive oxygen species that further contribute to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Potassium sorbate: Another salt of sorbic acid, commonly used as a food preservative.
Calcium sorbate: Similar in function but less soluble in water compared to potassium sorbate.
Uniqueness: trans,cis-Sorbic acid, potassium salt is unique due to its specific isomeric form, which may exhibit different reactivity and biological activity compared to other sorbate salts. Its specific configuration allows for unique interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C6H7KO2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
potassium;(2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2-,5-4+; |
InChI-Schlüssel |
CHHHXKFHOYLYRE-XSOJFRPOSA-M |
Isomerische SMILES |
C/C=C\C=C\C(=O)[O-].[K+] |
Kanonische SMILES |
CC=CC=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


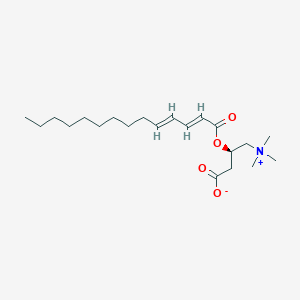
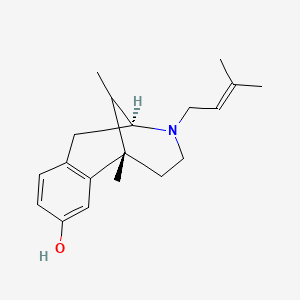
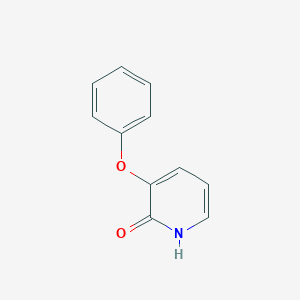
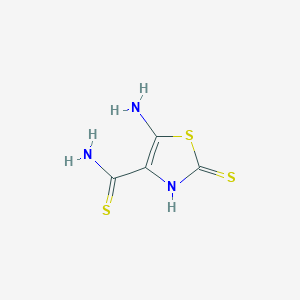
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
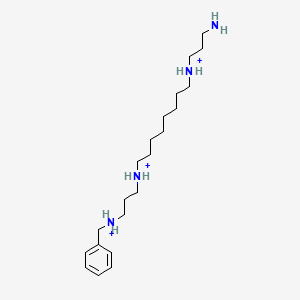
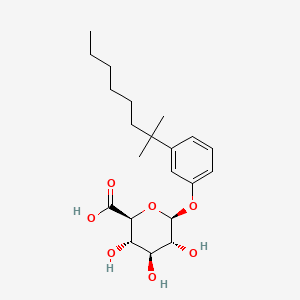
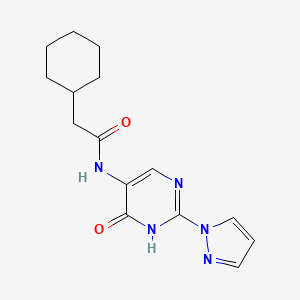
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
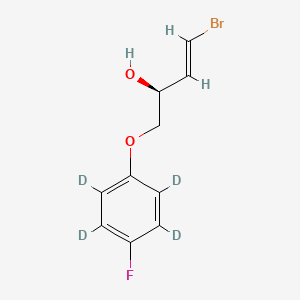
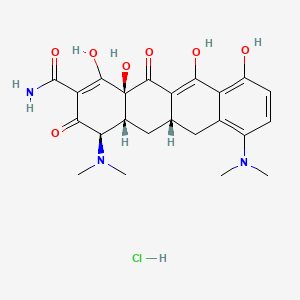
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)

